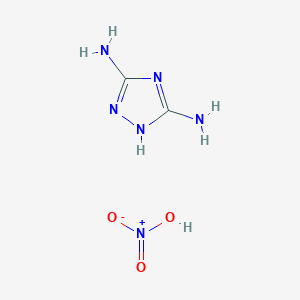

4H-1,2,4-triazole-3,5-diamine; nitric acid

Description

Contextualization of 1,2,4-Triazole (B32235) Chemistry in Contemporary Materials Science and Organic Synthesis

The 1,2,4-triazole ring system is a highly significant heterocyclic motif that has found extensive application across various scientific disciplines. nih.gov In organic synthesis, 1,2,4-triazole derivatives serve as versatile intermediates and are integral to the structure of numerous pharmaceuticals, including antifungal and antiviral agents. nih.govbohrium.comlifechemicals.com The triazole nucleus is considered an important pharmacophore due to its ability to engage in hydrogen bonding and its dipole character, which facilitates interaction with biological receptors. nih.gov

In the realm of materials science, the electron-deficient nature of the 1,2,4-triazole ring imparts excellent electron-transport and hole-blocking properties, making its derivatives valuable in the fabrication of organic light-emitting devices (OLEDs). researchgate.net Furthermore, their capacity for coordination with metal ions has led to applications in metal-organic frameworks (MOFs), corrosion inhibitors, and polymers. nih.govlifechemicals.com A particularly prominent area of research is the development of energetic materials. nih.gov The high nitrogen content and thermal stability of the 1,2,4-triazole scaffold make it a foundational component for creating high-performance, environmentally friendly energetic compounds that release large amounts of nitrogen gas upon decomposition. nih.govfrontiersin.org

Significance of 4H-1,2,4-Triazole-3,5-diamine as a Fundamental Heterocyclic Building Block

4H-1,2,4-triazole-3,5-diamine, commonly known as guanazole (B75391), is a pivotal building block in the synthesis of more complex nitrogen-rich molecules. researchgate.net Its structure, featuring a five-membered triazole ring with two exocyclic amino groups, makes it a nitrogen-rich and highly functionalized molecule. Guanazole is recognized as a versatile ligand in coordination chemistry, capable of coordinating with metal ions in various modes. researchgate.netnih.gov This versatility has been exploited in the synthesis of coordination polymers and complexes with interesting magnetic or structural properties. researchgate.netresearchgate.net

From the perspective of energetic materials, guanazole is a significant intermediate. researchgate.net Its high nitrogen content and positive heat of formation contribute favorably to the energetic properties of its derivatives. The presence of two amino groups provides sites for further functionalization or for protonation to form energetic salts, making it a valuable precursor in the design of new energetic materials. researchgate.netenergetic-materials.org.cn

Rationale for Investigating the Nitric Acid Salt of 4H-1,2,4-Triazole-3,5-diamine

The formation of energetic salts is a key strategy in the field of high-energy materials. This approach involves combining a nitrogen-rich, fuel-like cation with an oxygen-rich, oxidizer-like anion to create a single compound with a well-balanced oxygen-to-fuel ratio. The nitric acid salt of 4H-1,2,4-triazole-3,5-diamine exemplifies this principle.

In this salt, the guanazole molecule is protonated to form the 3,5-diamino-1,2,4-triazolium cation, which serves as the fuel component. The nitrate (B79036) anion (NO₃⁻) acts as the oxidizer. The rationale for investigating this specific salt is driven by the goal of developing energetic materials that possess a combination of desirable properties, including high density, good thermal stability, and superior detonation performance (high velocity and pressure), while often exhibiting lower sensitivity to impact and friction compared to traditional explosives. energetic-materials.org.cnresearchgate.netnih.gov The synthesis of such salts is a direct pathway to tune the energetic characteristics of the resulting material. energetic-materials.org.cnbohrium.com

Overview of Key Academic Research Directions for 4H-1,2,4-Triazole-3,5-diamine; Nitric Acid

Academic research on this compound focuses primarily on its potential as an energetic material. Key research directions include:

Synthesis and Optimization: Developing simple, efficient, and low-cost synthesis methods. A documented approach involves the reaction of hydrazine (B178648) hydrate (B1144303) and nitric acid, followed by the introduction of dicyandiamide (B1669379). google.com Research in this area aims to improve yield and purity.

Structural Characterization: Determining the precise molecular and crystal structure using techniques like single-crystal X-ray diffraction. bohrium.com Crystallographic data are crucial as they provide information on density and intermolecular interactions (such as hydrogen bonding), which significantly influence the stability and performance of the material. energetic-materials.org.cnbohrium.com

Thermal Analysis: Investigating the thermal stability and decomposition behavior of the salt. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature, and the amount of heat released during decomposition. energetic-materials.org.cnbohrium.com High thermal stability is a critical requirement for practical applications of energetic materials. researchgate.net

Performance Calculation: Using crystallographic data and theoretical computational methods to predict energetic performance. Key parameters calculated include detonation velocity and detonation pressure, which are primary indicators of an explosive's power. researchgate.netbohrium.com

These research efforts are directed at fully characterizing guanazole nitrate to assess its viability as a component in advanced energetic formulations.

Chemical Properties and Synthesis Data

Below are tables summarizing the known chemical properties of this compound and a reported synthesis method.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₆N₆O₃ | cymitquimica.com |

| Molecular Weight | 162.1074 g/mol | cymitquimica.com |

| Common Name | Guanazole Nitrate | google.com |

| CAS Number | 261703-47-3 | cymitquimica.com |

| Step | Reactants | Conditions | Molar Ratio | Source |

|---|---|---|---|---|

| 1 | Hydrazine hydrate, Nitric acid | Mixing at 20-60 °C | 1 : 2 | google.com |

| 2 | Reaction mixture from Step 1, Dicyandiamide | Stirring at 40-60 °C | (Hydrazine) 1 : (Dicyandiamide) 1 | google.com |

| 3 | Product from Step 2 | Purification by recrystallization from water | - | google.com |

Properties

IUPAC Name |

nitric acid;1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5.HNO3/c3-1-5-2(4)7-6-1;2-1(3)4/h(H5,3,4,5,6,7);(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNHSFYLMPDIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)N.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629416 | |

| Record name | Nitric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261703-47-3 | |

| Record name | Nitric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4h 1,2,4 Triazole 3,5 Diamine; Nitric Acid

Established Synthetic Pathways for 4H-1,2,4-Triazole-3,5-diamine Precursors

The core of the target compound is the 4H-1,2,4-triazole-3,5-diamine molecule. nih.gov Its synthesis is a critical first step, with several established methods available to chemists.

Synthesis via Hydrazine (B178648) and Dicyandiamide (B1669379)

The reaction of hydrazine with dicyandiamide (cyanoguanidine) is a foundational method for producing 4H-1,2,4-triazole-3,5-diamine. sciencemadness.org This pathway is noted for its use of readily available and inexpensive starting materials. google.com The synthesis of related dinitro derivatives from 2-cyanoguanidine and hydrazine hydrate (B1144303) underscores the utility of these precursors, although it also highlights the need for purification of the intermediate diamine to prevent the formation of impurities. nih.gov

A particularly efficient variation of this method allows for the direct synthesis of the nitrate (B79036) salt in a one-pot reaction. google.com This process involves mixing hydrazine hydrate and nitric acid, followed by the addition of dicyandiamide. google.com The reaction is typically performed in an aqueous solution. google.comgoogle.com One described method involves the initial reaction of hydrazine hydrate with an aqueous solution of nitric acid at a controlled temperature, followed by the addition of dicyandiamide to the resulting mixture. google.com

| Parameter | Value/Condition | Source |

| Reactants | Hydrazine Hydrate, Nitric Acid, Dicyandiamide | google.com |

| Molar Ratio | Hydrazine : Nitric Acid : Dicyandiamide = 1 : 2 : 1 | google.com |

| Solvent | Water | google.comgoogle.com |

| Temperature | Stage 1 (Hydrazine + Nitric Acid): 20-60°CStage 2 (Addition of Dicyandiamide): 40-60°C | google.com |

| Post-Reaction | Filtration, Cooling of Filtrate (0-5°C), Recrystallization | google.com |

Historically, it was noted that while reacting dicyandiamide with hydrazine hydrate directly could lead to low and uncertain yields, the use of hydrazine dihydrohalide in an aqueous medium could produce near-theoretical yields of the corresponding guanazole hydrohalide. google.com

Alternative Cyclization Reactions for the 1,2,4-Triazole (B32235) Core

Beyond the classical hydrazine-dicyandiamide route, a variety of cyclization reactions have been developed for constructing the 1,2,4-triazole ring system, demonstrating the versatility of heterocyclic chemistry. frontiersin.orgisres.orgnih.gov These methods often provide pathways to substituted triazoles and are important for the broader field of medicinal and materials chemistry. nih.gov

Pellizzari Reaction : This reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.orgdrugfuture.com The process typically requires heating. youtube.com While effective, the reaction can be limited by high temperatures and long reaction times, though the use of microwave irradiation has been shown to improve yields and reduce reaction times. wikipedia.org

Einhorn-Brunner Reaction : This method synthesizes 1,2,4-triazoles through the acid-catalyzed condensation of an imide with an alkyl hydrazine or semicarbazide. wikipedia.orgdrugfuture.com The reaction produces an isomeric mixture of triazoles. wikipedia.org

From Amidrazones : Amidrazones are versatile precursors for 1,2,4-triazoles. nih.govresearchgate.net For instance, oxidative cyclization of amidrazones with aldehydes, catalyzed by ceric ammonium (B1175870) nitrate, can produce various 3,4,5-trisubstituted 1,2,4-triazoles. nih.gov

Multicomponent Reactions : Modern synthetic strategies often employ multicomponent reactions to build complex molecules in a single step. For example, a copper-catalyzed one-pot process can produce 1,2,4-triazole derivatives from nitriles and hydroxylamine (B1172632) hydrochloride. isres.org Another approach involves a metal-free, three-component condensation of amidines, isothiocyanates, and hydrazines. isres.org

| Method | Precursors | Key Features | Source(s) |

| Pellizzari Reaction | Amide + Acyl Hydrazide | Thermal condensation; can have low yields/long reaction times. | wikipedia.orgdrugfuture.com |

| Einhorn-Brunner | Imide + Hydrazine | Acid-catalyzed; produces isomeric mixtures. | wikipedia.orgdrugfuture.comrsc.org |

| From Amidrazones | Amidrazones + Aldehydes | Oxidative cyclization; versatile for substitutions. | nih.gov |

| From Nitriles | Nitriles + Hydroxylamine | Copper-catalyzed one-pot reaction. | isres.org |

Direct Synthesis of 4H-1,2,4-Triazole-3,5-diamine; Nitric Acid from Pre-formed Diamine

Once the precursor, 4H-1,2,4-triazole-3,5-diamine (guanazole), is synthesized and purified, it can be converted to its nitrate salt.

Protonation Strategies and Reaction Conditions

The formation of this compound is an acid-base reaction. Guanazole, with its multiple nitrogen atoms, acts as a base and readily forms salts with acids. nih.gov The synthesis of the nitrate salt is achieved through a neutralization reaction between the pre-formed diamine and nitric acid. energetic-materials.org.cn

A known method involves reacting a hydrochloric acid solution of 3,5-diamino-1,2,4-triazole with a 65% aqueous nitric acid solution, leading to the precipitation of the product. google.com The basicity of the triazole allows it to be protonated by strong acids like nitric acid. stackexchange.com

| Strategy | Reagents | Description | Source(s) |

| Direct Neutralization | 3,5-diamino-1,2,4-triazole + Nitric Acid | A straightforward acid-base reaction, often in an aqueous medium. | energetic-materials.org.cn |

| From Guanazole HCl Salt | 3,5-diamino-1,2,4-triazole HCl + Nitric Acid (65% aq.) | Reaction of a guanazole salt solution with nitric acid to precipitate the nitrate salt. | google.com |

| One-Pot Synthesis | Hydrazine Hydrate + Nitric Acid + Dicyandiamide | Forms the guanazole and the nitrate salt in a single procedural pot. | google.com |

Purification and Recrystallization Techniques

The purity of the final product is paramount for its application in further research. The most common method for purifying 4H-1,2,4-triazole-3,5-diamine nitrate is recrystallization from water. google.com The procedure typically involves dissolving the crude product in hot water, filtering out any insoluble impurities, and allowing the filtrate to cool, which causes the purified salt to crystallize. google.com In one detailed procedure, the filtrate is cooled to between 0-5°C to maximize the precipitation of the purified product. google.com

Optimization of Synthetic Yields and Purity for Academic Applications

For academic and laboratory-scale applications, optimizing synthetic protocols to maximize yield and purity while minimizing cost and reaction time is crucial.

Several factors can be tuned to achieve this. The choice of inexpensive and readily available starting materials, such as hydrazine hydrate, dicyandiamide, and nitric acid, makes the synthesis economically viable. google.com

A key consideration for purity is the quality of the 3,5-diamino-1,2,4-triazole intermediate. It has been noted that synthesizing subsequent derivatives without proper isolation and purification of the diamine can lead to the formation of unwanted impurities. nih.gov Therefore, an effective purification step for the precursor is critical for the purity of the final nitrate salt.

Modern synthetic techniques can also be employed to optimize the process. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and increasing yields. pnrjournal.comscielo.org.za Studies on the synthesis of related 5-substituted 3-amino-1,2,4-triazoles have shown that microwave irradiation can significantly improve reaction outcomes. mdpi.comresearchgate.net By using controlled microwave synthesis in sealed vessels, high temperatures can be achieved rapidly and uniformly, driving the reaction to completion more efficiently than conventional heating methods. mdpi.com Optimizing parameters such as the molar ratio of reactants, reaction time, and temperature under microwave conditions can lead to high yields of the desired triazole product. mdpi.comresearchgate.net

| Parameter | Focus Area | Significance | Source(s) |

| Starting Materials | Cost & Availability | Use of inexpensive reagents like hydrazine and dicyandiamide improves accessibility. | google.com |

| Intermediate Purity | Purification | Purifying the 3,5-diamino-1,2,4-triazole precursor is crucial to avoid side products. | nih.gov |

| Reaction Conditions | Temperature & Time | Controlling temperature during exergonic steps prevents decomposition. | google.com |

| Modern Techniques | Microwave Synthesis | Can drastically reduce reaction times and increase yields for triazole formation. | scielo.org.zamdpi.comresearchgate.net |

Green Chemistry Considerations in the Synthesis of this compound

The environmental impact of synthesizing this compound is largely dependent on the chosen synthetic pathway and the precursors involved. Traditional methods have often involved costly and hazardous materials, prompting research into more sustainable alternatives.

A significant development in the green synthesis of this compound is a method that utilizes affordable and readily available raw materials: hydrazine hydrate, dicyandiamide (also known as cyanoguanidine), and nitric acid. google.com This approach represents a substantial improvement over historical methods that employed expensive reagents such as silver nitrate, thereby adhering to the green chemistry principle of improving atom economy and avoiding toxic heavy metals. google.com

The synthesis involves the reaction of hydrazine hydrate with nitric acid, followed by the introduction of dicyandiamide. google.com The product is then purified by recrystallization from water, a green solvent. google.com This one-pot synthesis is lauded for its simplicity and cost-effectiveness. google.com

Table 1: One-Pot Synthesis Parameters for 3,5-diamino-1,2,4-triazole nitrate

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Hydrazine hydrate, Nitric acid, Dicyandiamide | google.com |

| Molar Ratio (hydrazine:nitric acid:dicyandiamide) | 1:2:1 | google.com |

| Temperature for Hydrazine/Nitric Acid Mixing | 20-60 °C | google.com |

| Temperature for Dicyandiamide Addition | 40-60 °C | google.com |

| Purification Solvent | Water | google.com |

Further aligning with green chemistry principles, research into the synthesis of related 1,2,4-triazole derivatives has explored several innovative techniques that could be applicable to the production of this compound. These methodologies focus on reducing energy consumption and minimizing the use of volatile organic solvents.

Alternative Energy Sources:

Microwave Irradiation: This technique has been successfully used for the synthesis of 2,4-diamino-1,3,5-triazine derivatives from dicyandiamide and nitriles. researchgate.netrsc.org It is considered a green procedure due to significantly reduced reaction times and the decreased need for solvents. researchgate.netrsc.org The synthesis of various aryl-triazolo-1,3,4-thiadiazoles has also been achieved efficiently under solvent-free conditions using microwave irradiation, highlighting its potential for creating heterocyclic systems. jmrionline.com

Ultrasound: Ultrasound-mediated synthesis is another green approach that can enhance reaction rates and yields. nih.govmdpi.com It is considered an eco-friendly process due to energy conservation and waste minimization. mdpi.com

Catalysis and Reaction Media:

The use of recyclable catalysts is a cornerstone of green chemistry. For instance, ceric ammonium nitrate (CAN) in polyethylene (B3416737) glycol (PEG) has been used for the oxidative cyclization of amidrazones to form 1,2,4-triazoles. organic-chemistry.orgnih.gov PEG is a recyclable and environmentally friendly reaction medium. organic-chemistry.org Similarly, HClO4-SiO2 has been employed as a recyclable catalyst for the solvent-free synthesis of 1,2,4-triazole derivatives. nih.gov

Water is the most desirable green solvent. The synthesis of pivaloyl hydrazide, a related precursor, proceeds most efficiently in water, which simplifies the workup as the bis-acylated byproduct precipitates out and can be easily removed by filtration. orgsyn.org

Table 2: Green Chemistry Metrics for Benzoic Hydrazide Synthesis

| Parameter | Conventional Method (Process 1) | Green Method (Process 2) | Reference |

|---|---|---|---|

| Heating Time | 6-9 hours | 60-200 seconds | researchgate.net |

| Energy Consumption (KWh/Kg product) | ~6-9 KWh | ~0.015 KWh | researchgate.net |

| Overall Yield | 77% | 90% | researchgate.net |

| E(nvironmental) Factor (Kg waste/Kg product) | 4.5 | 0.3 | researchgate.net |

| Atom Economy | 62.3% | 79.1% | researchgate.net |

While hydrazine is a key and effective reagent for creating the triazole ring, it is also hazardous. organic-chemistry.orgmdpi.com Green chemistry principles therefore necessitate careful handling and the development of processes that minimize its risk, or the exploration of alternative nitrogen sources. rsc.org

Advanced Structural Elucidation and Solid State Analysis of 4h 1,2,4 Triazole 3,5 Diamine; Nitric Acid

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4H-1,2,4-triazole-3,5-diamine; nitric acid, this analysis reveals the exact conformation of the constituent ions and how they are packed in the crystal lattice.

The compound exists as an assembly of 3,5-diamino-1,2,4-triazolium cations and nitrate (B79036) (NO₃⁻) anions. In the cation, one of the nitrogen atoms of the triazole ring is protonated. The triazole ring itself is largely planar, a common feature for such aromatic heterocyclic systems. nih.gov The amino groups attached to the ring may show slight deviation from this plane. nih.gov

While specific crystal structure data for the nitric acid salt is not publicly available, analysis of the closely related 1H-1,2,4-triazole-3,5-diamine monohydrate provides representative bond parameters for the cationic portion of the molecule. nih.gov In this structure, the N-N bond within the triazole ring is noted to be longer than the various C-N bonds. nih.gov The nitrate anion is characterized by its trigonal planar geometry.

Representative Bond Parameters for the 3,5-diamino-1,2,4-triazolium Cation (from Monohydrate Analog)

This table presents data from the analysis of 1H-1,2,4-triazole-3,5-diamine monohydrate as a proxy for the cation in the nitric acid salt. nih.gov

| Bond | Length (Å) |

|---|---|

| N4—N3 | 1.3943 (13) |

| N3—C7 | 1.3185 (15) |

| C7—N6 | 1.3797 (15) |

| N2—C8 | 1.3400 (15) |

| C8—N4 | 1.3337 (15) |

The crystal structure of this compound is dominated by an extensive network of hydrogen bonds. The triazolium cation acts as a potent hydrogen bond donor, with hydrogen atoms available on both the amino groups and the protonated ring nitrogen atom. The oxygen atoms of the nitrate anion serve as strong hydrogen bond acceptors.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a significant phenomenon in triazole-based compounds, particularly energetic materials. Different polymorphs can exhibit distinct physical properties. The crystallization conditions—such as solvent, temperature, and the presence of additives—can influence which polymorphic form is obtained. nih.gov

For instance, attempts to co-crystallize 3,5-diamino-1,2,4-triazole with sodium perchlorate (B79767) from an aqueous solution resulted in the formation of a hydrate (B1144303), demonstrating how the crystallization environment can yield different solid-state forms. nih.gov The nitric acid salt is typically purified by recrystallization from water, a process during which specific polymorphs could potentially be targeted by controlling the conditions.

Powder X-ray Diffraction Analysis

PXRD is the primary tool for verifying the identity of the synthesized this compound and for assessing its phase purity. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

The experimental PXRD pattern of a bulk sample can be compared against a theoretical pattern calculated from its known single-crystal structure. This comparison confirms that the bulk material corresponds to the desired crystalline phase and is free from significant crystalline impurities, such as unreacted starting materials or different polymorphs.

Beyond simple identification, PXRD provides detailed information about the crystalline state of the material. The precise positions of the diffraction peaks in the pattern are determined by the dimensions of the unit cell. By indexing these peaks, the unit cell parameters (a, b, c, α, β, γ) for the crystalline phase can be determined and refined.

Furthermore, the shape of the diffraction peaks provides insight into the microstructure of the sample. Broadened peaks can indicate the presence of very small crystallites (nanocrystallinity) or the existence of microstrain within the crystal lattice. Conversely, the presence of a broad, non-distinct "halo" in the background of the pattern signifies the existence of amorphous (non-crystalline) content within the sample. The ratio of sharp peak intensity to the amorphous halo can be used to estimate the degree of crystallinity.

Spectroscopic Characterization Techniques

The comprehensive structural analysis of this compound, also known as guanazole (B75391) nitrate, relies on a suite of spectroscopic techniques. These methods provide detailed information on the compound's functional groups, vibrational modes, and molecular structure, confirming the formation of the salt between the guanazole base and nitric acid.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound. The spectrum of the salt exhibits characteristic absorption bands corresponding to both the protonated guanazole cation and the nitrate anion.

The guanazole moiety is identified by several key vibrations. The N-H stretching vibrations of the amino groups (-NH₂) and the protonated ring nitrogens (N-H⁺) typically appear as a broad band in the high-wavenumber region, generally between 3100 and 3500 cm⁻¹. The bending vibrations of the N-H bonds are observed in the 1600-1680 cm⁻¹ range. Vibrations associated with the triazole ring, including C=N and C-N stretching, produce a series of complex bands in the fingerprint region (approximately 1000-1500 cm⁻¹). nih.gov

The presence of the nitrate ion (NO₃⁻) is unequivocally confirmed by its characteristic absorption bands. The most intense band is the asymmetric N-O stretching vibration (ν₃), which typically appears as a strong, broad absorption around 1380-1350 cm⁻¹. researchgate.net A weaker, symmetric N-O stretching vibration (ν₁) may be observed near 1050 cm⁻¹. An out-of-plane bending vibration (ν₂) is also expected around 830-800 cm⁻¹.

The FT-IR spectrum of the salt, therefore, presents a superposition of the absorptions from both the organic cation and the inorganic anion, providing clear evidence of the compound's composition.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| N-H Stretching (Amino & Ring H⁺) | 3100 - 3500 | nih.gov |

| N-H Bending | 1600 - 1680 | nih.gov |

| C=N, C-N Stretching (Triazole Ring) | 1000 - 1500 | nih.gov |

| Asymmetric N-O Stretching (Nitrate) | 1380 - 1350 | researchgate.net |

| Symmetric N-O Stretching (Nitrate) | ~1050 | researchgate.net |

| Out-of-plane N-O Bending (Nitrate) | 830 - 800 | researchgate.net |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of the molecule, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is especially useful for identifying the symmetric vibrations of both the triazole ring and the nitrate anion.

A key diagnostic peak in the Raman spectrum of the salt is the very strong, sharp band corresponding to the symmetric stretching mode (ν₁) of the nitrate ion, which appears around 1045-1050 cm⁻¹. researchgate.netpitt.edu This peak is often the most intense in the spectrum and serves as a definitive marker for the presence of the nitrate counter-ion. Other weaker bands for the nitrate ion, such as the asymmetric stretch (ν₃) and bending modes (ν₂ and ν₄), are also expected but are generally less intense in the Raman spectrum compared to the symmetric stretch.

Table 2: Key Raman Shifts for this compound

| Functional Group/Vibrational Mode | Expected Raman Shift (cm⁻¹) | Source |

| Triazole Ring Breathing/Deformation | Varies (Fingerprint Region) | nih.gov |

| Symmetric N-O Stretching (Nitrate) | 1045 - 1050 | researchgate.netpitt.edu |

| Asymmetric N-O Stretching (Nitrate) | ~1380 | researchgate.net |

| In-plane N-O Bending (Nitrate) | ~720 | pitt.edu |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Multinuclear NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful technique for confirming the covalent structure of the organic cation in this compound. The spectra are typically recorded in a suitable deuterated solvent, such as DMSO-d₆.

In the ¹H NMR spectrum, the protons of the amino groups (-NH₂) are expected to produce a broad singlet. Due to protonation of the triazole ring by nitric acid, the N-H protons on the heterocyclic ring will also appear as a distinct, often broad, signal at a downfield chemical shift. urfu.rumdpi.com The exact chemical shifts can be influenced by solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon framework. For the symmetric 4H-1,2,4-triazole-3,5-diamine cation, two distinct carbon signals are expected. The signal for the two equivalent carbons (C3 and C5), which are bonded to the amino groups, would appear at a specific chemical shift. mdpi.comresearchgate.net The chemical environment of these carbons is significantly influenced by the electronegative nitrogen atoms in the ring and the attached amino groups.

Table 3: Expected NMR Chemical Shifts (δ) for the 4H-1,2,4-Triazole-3,5-diamine Cation

| Nucleus | Group | Expected Chemical Shift (ppm) | Source |

| ¹H | -NH₂ (Amino) | Broad singlet, variable | urfu.rumdpi.com |

| ¹H | N-H (Ring) | Broad singlet, downfield | urfu.rumdpi.com |

| ¹³C | C3, C5 (C-NH₂) | ~150 - 160 | mdpi.comresearchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the organic cation and to study its fragmentation pattern, which helps in confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated guanazole molecule, [C₂H₅N₅+H]⁺.

The mass-to-charge ratio (m/z) for this cation would be approximately 100.06, calculated from the exact mass of guanazole (99.0545 g/mol ) plus the mass of a proton. nih.gov The high-resolution mass spectrum would allow for the determination of the elemental composition of this ion, further confirming its identity.

Fragmentation analysis (MS/MS) of the parent ion (m/z 100) would reveal characteristic losses. Common fragmentation pathways for similar nitrogen-rich heterocyclic compounds include the loss of small, stable neutral molecules. For the protonated guanazole cation, potential fragmentation could involve the loss of ammonia (B1221849) (NH₃), leading to a fragment ion at m/z 83, or the loss of cyanamide (B42294) (CH₂N₂), resulting in a fragment at m/z 58. These fragmentation patterns provide valuable structural information consistent with the 3,5-diamino-1,2,4-triazole structure. The nitrate anion itself is not typically observed in positive ion mode ESI-MS. nih.gov

Table 4: Expected Mass Spectrometry Data for the 4H-1,2,4-Triazole-3,5-diamine Cation

| Ion | Formula | Expected m/z (Exact Mass) | Source |

| Protonated Guanazole (Parent Ion) | [C₂H₆N₅]⁺ | 100.0620 | nih.gov |

| Fragment Ion | [C₂H₃N₄]⁺ (Loss of NH₃) | 83.0358 | |

| Fragment Ion | [CH₄N₃]⁺ (Loss of CH₂N₂) | 58.0405 |

Theoretical and Computational Chemistry Approaches to 4h 1,2,4 Triazole 3,5 Diamine; Nitric Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely employed to determine molecular geometries, energies, and other chemical properties. For the ionic salt 4H-1,2,4-triazole-3,5-diamine; nitric acid, DFT calculations would model the system as a protonated guanazole (B75391) cation interacting with a nitrate (B79036) anion.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. elixirpublishers.comresearchgate.net

For the parent molecule, 3,5-diamino-1,2,4-triazole, DFT calculations have been used to determine these values. One study using the B3LYP/6-31+G* level of theory found that the low energy gap implies high chemical reactivity. elixirpublishers.com The HOMO-LUMO energy gap is a factor that reflects the chemical reactivity of a molecule. irjweb.com In the context of the nitric acid salt, calculations would involve the guanazolium cation and the nitrate anion, analyzing how the ionic interaction influences the frontier orbitals of the composite system.

Table 1: Frontier Molecular Orbital Energies for 3,5-diamino-1,2,4-triazole (Guanazole) Data calculated for the parent molecule, not the nitric acid salt.

| Computational Method | HOMO Energy (au) | LUMO Energy (au) | Energy Gap (au) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| B3LYP/6-31+G* (Gas Phase) | -0.218 | -0.045 | 0.173 | 4.70 | researchgate.net |

| HF/6-31+G* (Gas Phase) | -0.342 | 0.119 | 0.461 | 12.54 | researchgate.net |

| B3LYP/6-31+G* (in DMSO) | -0.219 | -0.049 | 0.170 | 4.62 | researchgate.net |

Note: 1 a.u. (Hartree) = 27.2114 eV. The negative sign for the energy gap in one source is unconventional and likely represents the magnitude.

Geometry optimization calculations are performed to find the minimum energy structure of a molecule, corresponding to the most stable arrangement of its atoms. ekb.eg For 3,5-diamino-1,2,4-triazole, studies have investigated its possible tautomers to identify the most stable form. Calculations have shown that the 1H-3,5-diamino-1,2,4-triazole tautomer is the most stable. nih.gov DFT methods, such as B3LYP with the 6-31G* basis set, have produced optimized geometrical parameters that are in good agreement with experimental X-ray diffraction data. nih.gov

Further conformational analysis reveals different stable forms depending on the environment. In the gas phase, two main tautomeric structures can exist, with one being more stable than the other. dergipark.org.tr For the nitric acid salt, geometry optimization would focus on determining the precise arrangement of the nitrate anion relative to the protonated guanazole ring, including the hydrogen bonding interactions that stabilize the crystal lattice.

Understanding how charge is distributed across a molecule is essential for predicting its reactive sites. Mulliken charge analysis performed on 3,5-diamino-1,2,4-triazole indicates that the nitrogen atoms of the triazole ring and the exocyclic amino groups are the primary reactive centers. elixirpublishers.com

An Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. It provides a visual representation of the charge distribution, where regions of negative potential (typically colored red or purple) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. irjweb.com For this compound, an ESP analysis would show a strong positive potential localized on the hydrogen atoms of the amino groups and the triazole ring of the cation, while the nitrate anion would exhibit a delocalized negative potential around its oxygen atoms. This highlights the sites for strong intermolecular and ionic interactions.

DFT calculations are highly effective for predicting spectroscopic properties. The vibrational frequencies (e.g., for IR and Raman spectra) can be computed from the optimized molecular geometry. nih.govdergipark.org.tr Theoretical frequencies are often scaled by a factor (e.g., 0.98) to correct for anharmonicity and limitations of the computational method, leading to better agreement with experimental data. dergipark.org.tr For 3,5-diamino-1,2,4-triazole, calculated vibrational wavenumbers using the B3LYP/6-31G* method show good correlation with experimental FT-IR and FT-Raman spectra. nih.gov The analysis is further refined by Potential Energy Distribution (PED) calculations, which assign each vibrational mode to specific molecular motions like stretching, bending, or wagging. nih.govresearchgate.net

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3,5-diamino-1,2,4-triazole (Guanazole) Data for the parent molecule, not the nitric acid salt.

| Experimental FT-IR nih.gov | Calculated (Scaled) nih.gov | Assignment (Potential Energy Distribution) nih.gov |

|---|---|---|

| 3438 | 3450 | ν(NH₂) asym stretch (99%) |

| 3320 | 3349 | ν(NH₂) sym stretch (99%) |

| 1650 | 1649 | δ(NH₂) scissoring (85%) |

| 1572 | 1581 | ν(C=N) stretch (52%), ν(C-N) stretch (25%) |

| 1450 | 1450 | ν(C-N) stretch (39%), ν(C=N) stretch (32%) |

| 1210 | 1202 | δ(C-H) in-plane bend (48%), Ring breathing (20%) |

| 1004 | 1007 | Ring breathing (75%) |

ν: stretching; δ: bending/scissoring; asym: asymmetric; sym: symmetric.

In addition to vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts can also be predicted, providing another layer of structural verification. rsc.org

Molecular Dynamics (MD) Simulations

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of systems over time. MD is particularly suited for investigating materials in condensed phases (liquids or solids), providing insight into bulk properties and dynamic processes. nih.gov

For an ionic compound like this compound, MD simulations can model the behavior of a large number of guanazolium cations and nitrate anions in a simulation box with periodic boundary conditions. This approach allows for the study of how the ions arrange themselves and move in a liquid or solid state. nih.gov

Key parameters derived from MD simulations include:

Interaction Energies: These calculations quantify the strength of the interactions between the cations and anions, including hydrogen bonding and electrostatic forces. nih.gov

Conformational Changes: MD can track how the shapes of the ions and their relative orientations change over time in response to thermal motion and intermolecular forces. nih.gov

Transport Properties: In a liquid phase, properties like diffusion coefficients can be calculated to understand how the ions move.

Studies on other 1,2,4-triazole (B32235) derivatives have used MD to evaluate their conformations and interaction energies in various solutions, including acidic media, confirming that intermolecular hydrogen bonds play a critical role in stabilizing the system. nih.gov Such simulations would be invaluable for understanding the structural stability and dynamic properties of guanazole nitrate as a bulk material.

Chemical Reactivity and Mechanistic Investigations of 4h 1,2,4 Triazole 3,5 Diamine; Nitric Acid

Acid-Base Chemistry and Protonation Equilibria of the 4H-1,2,4-Triazole-3,5-diamine Cation

The guanidinium-like structure of the 3,5-diamino-substituted 1,2,4-triazole (B32235) ring plays a crucial role in its basicity. The positive charge of the cation is delocalized over the ring and the exocyclic amino groups, which stabilizes the protonated form. The protonation state of the molecule is dependent on the pH of the medium. In acidic solutions, the molecule exists predominantly as the cation, with protonation occurring at the most basic nitrogen atom. The specific site of protonation can be influenced by the electronic and steric environment of each nitrogen atom.

Theoretical and experimental studies on similar 4H-1,2,4-triazole-3,5-diamine (4TZDA) systems have shown that all nitrogen atoms can act as hydrogen bond acceptors, and all hydrogen atoms can act as hydrogen bond donors. mjcce.org.mkresearchgate.net This highlights the potential for multiple protonation sites and the formation of various charged species in solution. The stability of the protonated species is a key factor in the compound's chemical behavior and its interactions with other molecules. The acid-base properties of the 4H-1,2,4-triazole-3,5-diamine cation are fundamental to understanding its reactivity and its role in various chemical processes.

Study of Reaction Mechanisms in the Formation of 4H-1,2,4-Triazole-3,5-diamine; Nitric Acid

The formation of this compound involves a multi-step synthesis process. A common industrial method for producing the guanidinium (B1211019) nitrate (B79036) precursor is the reaction of dicyandiamide (B1669379) with ammonium (B1175870) nitrate. wikipedia.org This reaction is typically carried out by heating an intimate mixture of the two reactants. prepchem.comorgsyn.org The process can be hazardous due to the explosive nature of ammonium nitrate mixtures with organic materials. orgsyn.org

The formation of the 1,2,4-triazole ring from a guanidinium precursor can be conceptualized through cyclization reactions. For instance, a proposed mechanism for the formation of a 4H-1,2,4-triazole-3-thiol involves the cyclization of a thiourea (B124793) derivative in an alkaline medium. researchgate.net While the specific mechanism for the formation of the 3,5-diamino-1,2,4-triazole ring from guanidinium nitrate may differ, it likely involves a condensation and cyclization pathway, possibly with a nitrogen-containing reagent to complete the five-membered ring.

Alternative synthesis routes for 1,2,4-triazoles include reactions of amidines with various nitrogen sources, which can proceed through cascade addition-oxidation-cyclization reactions. nih.gov The choice of synthetic route and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Transformations of the 4H-1,2,4-Triazole-3,5-diamine Moiety

Derivatization at Amine Positions

The exocyclic amine groups of the 4H-1,2,4-triazole-3,5-diamine moiety are reactive sites for various chemical transformations, allowing for the synthesis of a wide range of derivatives. These derivatization reactions are crucial for modifying the properties of the parent compound for various applications.

Alkylation at the amine positions can be achieved to produce 3-alkylamino-5-amino-1,2,4-triazoles. researchgate.net The regioselectivity of these reactions can be controlled by the choice of starting materials and reaction conditions. For example, using the nitrate salt of 3,5-diamino-1,2,4-triazole can be a more accessible route for preparing these alkyl derivatives. researchgate.net

Another important derivatization is the conversion of the amino groups to other functional groups. For instance, 3-azido-5-amino-1,2,4-triazole can be synthesized from 3,5-diamino-1,2,4-triazole through partial diazotization-substitution. researchgate.net This introduces an energetic azido (B1232118) group, which can be further reacted to form other nitrogen-rich compounds. researchgate.net

The amine groups can also be involved in condensation reactions to form Schiff bases. For example, 4-amino-1,2,4-triazole (B31798) can be condensed with acetophenone (B1666503) derivatives to yield new Schiff bases, which can then be further modified. chemmethod.com These reactions demonstrate the versatility of the amine groups for creating more complex molecular structures. The synthesis of N-acyl and N-thiourea derivatives has also been reported, expanding the range of possible chemical transformations. chemmethod.com

The table below summarizes some of the reported derivatization reactions at the amine positions of 3,5-diamino-1,2,4-triazole and related compounds.

| Starting Material | Reagent | Product | Reference |

| 3,5-diamino-1,2,4-triazole nitrate | Alkylating agent | 3-alkylamino-5-amino-1,2,4-triazole | researchgate.net |

| 3,5-diamino-1,2,4-triazole | Sodium nitrite, Hydrochloric acid | 3-azido-5-amino-1,2,4-triazole | researchgate.net |

| 4-amino-1,2,4-triazole | 4-aminoacetophenone | Schiff base | chemmethod.com |

| Schiff base of 4-amino-1,2,4-triazole | Acetyl chloride | N-acyl derivative | chemmethod.com |

| N-acyl derivative | Thiourea | N-thiourea derivative | chemmethod.com |

Ring Transformations and Substituent Effects

The 1,2,4-triazole ring is a stable aromatic system, but it can undergo ring transformations under certain conditions. For example, 1,2,4-triazines have been shown to undergo ring transformation into 1,2,4-triazoles in the presence of a strong base like potassium amide. acs.org Such transformations highlight the potential for rearranging the heterocyclic core.

The reactivity of the triazole ring and its substituents is influenced by the electronic nature of the groups attached to it. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can enhance its reactivity towards electrophiles. The position of substituents on the ring also plays a crucial role in determining the regioselectivity of reactions. researchgate.net

Substituent effects also influence the tautomeric equilibrium of the 1,2,4-triazole ring. ijsr.net The parent 1,2,4-triazole exists in two tautomeric forms, 1H- and 4H-, with the 1H-tautomer being more stable. ijsr.netnih.gov The presence of substituents can shift this equilibrium. For example, in 3-mercapto-1,2,4-triazoles, the thione form is predominant over the thiol form. ijsr.net The tautomeric behavior of substituted triazoles can be influenced by factors such as the formation of intramolecular hydrogen bonds and the degree of conjugation in the molecule. researchgate.net

The reactivity of N-substituted 1,2,3-triazoles has been studied, where an electron-withdrawing 1,2,4-triazolyl group at the N-1 position can facilitate the formation of rhodium(II) carbenes. nih.gov This demonstrates how substituents can be used to tune the reactivity of the triazole ring for synthetic applications.

Investigation of Interaction Mechanisms with Metal Surfaces at a Fundamental Level (e.g., Adsorption Mechanisms)

Triazole derivatives, including those related to 4H-1,2,4-triazole-3,5-diamine, are well-known for their ability to interact with metal surfaces, a property that is extensively utilized in corrosion inhibition. nih.govijcsi.prosemanticscholar.orgresearchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.netroyalsocietypublishing.orgjmaterenvironsci.comnih.gov The interaction mechanism primarily involves the adsorption of the triazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.govnih.govmdpi.comroyalsocietypublishing.org

The adsorption process can occur through both physisorption and chemisorption. researchgate.netmdpi.com Physisorption involves weaker electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the heteroatoms (nitrogen, sulfur, oxygen) in the triazole molecule and the vacant d-orbitals of the metal atoms. nih.govmdpi.com The presence of multiple nitrogen atoms and π-electrons in the triazole ring facilitates strong adsorption onto metal surfaces. nih.gov

Studies on the adsorption of triazole derivatives on steel and copper surfaces have shown that these molecules can form a well-ordered, thin protective layer. semanticscholar.orgresearchgate.netmdpi.com The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.netjmaterenvironsci.com The Gibbs free energy of adsorption (ΔG°ads) can provide insights into the spontaneity and strength of the adsorption process, with more negative values indicating stronger and more spontaneous adsorption. jmaterenvironsci.commdpi.com

The guanidinium moiety also exhibits a propensity for adsorption at interfaces. nih.gov The guanidino group can achieve high adsorption stability through multi-dentate bonding and increased electron donation to the metal surface. mdpi.com This suggests that the 4H-1,2,4-triazole-3,5-diamine cation could have strong interactions with metal surfaces due to the combined effects of the triazole ring and the guanidinium-like structure.

The table below presents data on the corrosion inhibition efficiency of some triazole derivatives on different metals.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low-carbon steel | 0.5 M HCl | 89 | nih.gov |

| 3,4-diamino-5-phenyl-4H-1,2,4-triazole | Carbon steel | 1 M HCl | >90 | jmaterenvironsci.com |

| 4-methyl-4H-1,2,4-triazole-3-thiol | Mild steel | 1 M HCl | 99.6 | researchgate.net |

| Benzotriazole | Copper | Salt fog | High | semanticscholar.org |

| Tolyltriazole | Copper | Salt fog | High | semanticscholar.org |

Advanced Material Science Applications and Energetic Properties of 4h 1,2,4 Triazole 3,5 Diamine; Nitric Acid

Design Principles for Nitrogen-Rich Energetic Materials incorporating the Triazole Scaffold

The design of advanced energetic materials increasingly focuses on nitrogen-rich heterocyclic compounds, with the 1,2,4-triazole (B32235) ring serving as a particularly effective structural foundation. rsc.orgnih.gov The core principles for developing these materials revolve around achieving a delicate balance between high performance (energy density, detonation velocity) and sufficient stability (thermal stability, low sensitivity to mechanical stimuli). energetic-materials.org.cn The 1,2,4-triazole scaffold is favored because it provides a framework with high nitrogen content, a high positive heat of formation, and notable thermal stability, which are key characteristics of "green" or environmentally benign energetic materials. rsc.orgnih.gov

Several key strategies guide the design of triazole-based energetic materials:

Incorporation of Energetic Groups: The functionalization of the triazole ring with specific explosophoric groups is a primary method to enhance energetic properties. researchgate.net Groups such as nitro (–NO2), nitramino (–NHNO2), azide (B81097) (–N3), and amino (–NH2) are introduced to increase nitrogen content, density, and the heat of formation, which in turn improves detonation performance. researchgate.net For instance, the introduction of nitro groups can significantly improve the oxygen balance of the molecule. researchgate.net

Formation of Energetic Salts: A common and effective strategy involves the reaction of a nitrogen-rich heterocyclic base, such as 4H-1,2,4-triazole-3,5-diamine (guanazole), with an acid like nitric acid to form an energetic salt. This approach can improve density and energetic performance while often maintaining or even enhancing thermal stability. nih.gov High-energy salts typically exhibit acceptable thermal stability and moderate sensitivity to mechanical stimuli. nih.gov

Linking Heterocyclic Rings: Combining different nitrogen-rich heterocycles, such as linking a triazole ring with another triazole, a pyrazole, or an oxadiazole, can create larger, conjugated systems. energetic-materials.org.cnresearchgate.netrsc.org These bis-heterocyclic structures often exhibit higher density and thermal stability compared to their monocyclic counterparts due to more extensive π-conjugated systems and intermolecular interactions like hydrogen bonding. researchgate.netrsc.org

The relationship between molecular structure and performance is a central theme in the design process. By strategically combining different energetic heterocycles and functional groups, chemists can fine-tune the properties of the resulting material to meet specific performance and safety requirements. energetic-materials.org.cnrsc.org

Thermal Decomposition Studies of 4H-1,2,4-Triazole-3,5-diamine; Nitric Acid and Related Salts

Thermal Stability Analysis (e.g., Differential Scanning Calorimetry without specific decomposition temperatures)

The thermal stability of energetic materials is a critical parameter for their safe handling, storage, and application. Differential Scanning Calorimetry (DSC) is a widely used analytical technique to assess the thermal behavior of these compounds. nih.govunicam.it DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting and decomposition. nih.gov For energetic materials like this compound (guanazole nitrate) and related salts, DSC scans reveal exothermic decomposition processes. researchgate.netlookchem.com

In a typical DSC analysis of a guanazole (B75391) derivative salt, the sample is heated at a constant rate in a sealed crucible. unicam.itresearchgate.net The resulting thermogram plots heat flow against temperature. An upward peak (endotherm) usually signifies melting, while a sharp downward peak (exotherm) indicates a decomposition reaction, releasing significant energy. lookchem.com The onset temperature of the exotherm is often taken as an indicator of the initiation of decomposition and thus a measure of thermal stability. researchgate.net

Studies on mixtures containing guanidine (B92328) nitrate (B79036) (GN) show that its decomposition can involve multiple overlapping exothermic peaks, indicating a complex, multi-stage process. researchgate.net The analysis of related triazole salts and derivatives also shows that the introduction of different functional groups or the formation of salts can alter the thermal profile. rsc.orgenergetic-materials.org.cn For instance, the thermal stabilities of energetic salts are measured by DSC to determine their decomposition temperatures. energetic-materials.org.cn The technique is valuable for comparing the relative stability of different compounds and formulations under controlled laboratory conditions. nih.govdoaj.org

Mechanistic Pathways of Decomposition

The thermal decomposition of triazole-based energetic materials is a complex process involving multiple reaction steps. For the 1,2,4-triazole ring, a primary decomposition pathway involves an initial hydrogen transfer, which has a relatively high energy barrier, contributing to the ring's inherent stability compared to other isomers like 1,2,3-triazole. nih.govacs.org

When functional groups are present, the decomposition mechanism becomes more intricate. For nitro-substituted triazoles, dissociation channels associated with the nitro group become competitive with the decomposition of the triazole skeleton itself. nih.govacs.org The initial and most energetically favorable step is often the homolytic cleavage of the C–NO2 or N–NO2 bond, leading to the elimination of ·NO2. researchgate.netnih.gov

In the case of salts like guanazole nitrate, the decomposition is proposed to be initiated by the dissociation of the salt. researchgate.net For mixtures of guanidine nitrate (GN) and 1,2,4-triazole-3-one (TO), it is suggested that an interaction occurs between the triazole compound and the nitric acid formed from the dissociation of GN. researchgate.net The decomposition of the parent molecule or its initial fragments can then proceed through several pathways:

Ring Opening: Following or competing with the initial bond scission, the triazole ring can open, typically via the fracture of a C-N bond. researchgate.net

Further Fragmentation: The ring-opened intermediates undergo further decomposition, leading to the formation of smaller, stable gaseous products such as N2, CO2, and H2O. rsc.orgresearchgate.net Mass spectrometry coupled with thermal analysis (TG-MS) is a key technique used to identify these gaseous products and elucidate the fragmentation patterns. rsc.orgnih.gov

Radical Reactions: The initial decomposition often produces radical species (e.g., ·NO2), which can then participate in a complex network of secondary reactions. researchgate.net

Computational studies using quantum chemical calculations help to map out these potential decomposition pathways and determine their energy barriers, providing theoretical insight into the most likely mechanisms. nih.govrsc.org These studies show that even for the same triazole core, the presence and position of different substituents can significantly alter the primary dissociation channels. rsc.org

Theoretical Performance Calculations for Energetic Applications (e.g., Detonation Velocity, Pressure)

Predictive Modeling using Thermochemical Codes

The theoretical prediction of energetic performance is a crucial step in the design and evaluation of new high-energy materials, allowing for the screening of candidates before undertaking complex and hazardous synthesis. researchgate.net Thermochemical codes are sophisticated computer programs that calculate the detonation and propulsion properties of an explosive based on its elemental composition, density, and heat of formation. researchgate.netdtic.mil

These codes model the chemical equilibrium of the detonation products under extreme conditions of temperature and pressure. dtic.milresearchgate.net By applying thermodynamic principles and equations of state for the gaseous detonation products, they can predict key performance parameters. researchgate.netresearchgate.net

Several thermochemical codes are widely used in the field of energetic materials:

EXPLO5: This is a popular program used to calculate detonation parameters such as detonation velocity (VD), detonation pressure (P), and heat of detonation. rsc.orgnih.gov It is frequently cited in research on new energetic compounds. researchgate.net

LOTUSES (Linear Output Thermodynamic User-friendly Software for Energetic Systems): This code can predict a range of characteristics, including detonation velocity, pressure, heat of explosion, and the composition of explosion products, with minimal input parameters. researchgate.net

CHEETAH: This is another widely used code that predicts the performance of explosives by solving thermodynamic equations between the products of a detonation. researchgate.net

PEP (Propellant Evaluation Program): Originally developed for solid propellant combustion, this code is also useful for calculating high-temperature thermodynamic properties and performance levels of energetic materials. dtic.mildtic.mil

These predictive tools are invaluable for chemists and engineers, enabling them to estimate the performance of novel molecules and guide synthetic efforts toward compounds with the most promising energetic characteristics. researchgate.netmdpi.com

Table 1: Examples of Parameters Calculated by Thermochemical Codes

| Parameter | Description | Unit |

| Detonation Velocity (VD) | The speed at which the detonation wave propagates through the explosive. wikipedia.org | m/s or km/s |

| Detonation Pressure (P) | The pressure of the shock wave front of the detonation. wikipedia.org | GPa |

| Heat of Formation (ΔHf) | The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. | kJ/mol |

| Heat of Explosion (ΔHe) | The energy released when an explosive detonates. researchgate.net | kJ/kg or J/g |

| Gurney Velocity | A measure of the ability of an explosive to accelerate a surrounding metal casing. | m/s |

| Specific Impulse (Isp) | A measure of the efficiency of a rocket propellant. nih.gov | s |

Correlation with Structural Features and Composition

The energetic performance of triazole-based compounds is intrinsically linked to their molecular and crystal structures. energetic-materials.org.cnenergetic-materials.org.cn Theoretical and experimental studies have established clear correlations between specific structural features and key performance indicators like density, thermal stability, and detonation velocity. rsc.org

Key Structural-Performance Correlations:

Nitrogen Content and Oxygen Balance: A high nitrogen content is desirable as it leads to a high heat of formation and the generation of a large volume of gaseous products upon detonation, primarily stable N2 molecules. nih.gov The oxygen balance (Ω), which indicates how much oxygen is available for the complete combustion of carbon and hydrogen in the molecule, is also critical. Introducing oxygen-rich groups like nitro (–NO2) or nitrate ester (–ONO2) improves the oxygen balance, leading to more complete energy release and higher performance. researchgate.netnih.gov

Density (ρ): Density is one of the most important factors influencing detonation performance. Detonation velocity and pressure are strongly dependent on the initial density of the explosive. mdpi.comwikipedia.org High density is achieved through several structural strategies:

Planarity and Conjugation: Planar, π-conjugated molecular backbones, such as those formed by linking multiple heterocyclic rings, allow for efficient stacking in the crystal lattice, increasing density. researchgate.netrsc.org

Intermolecular Hydrogen Bonding: Extensive networks of hydrogen bonds between molecules contribute significantly to holding the crystal structure together tightly, thereby increasing density and enhancing thermal stability. researchgate.netresearchgate.net

Heat of Formation (ΔHf): A high positive heat of formation contributes directly to the total energy released during detonation. Nitrogen-rich heterocycles like triazoles inherently have high positive heats of formation due to the high energy stored in their N-N and C-N bonds. nih.govresearchgate.net

These relationships allow for the rational design of new energetic materials. By analyzing the influence of molecular structures on energetic performance and stability, researchers can strategically select building blocks and functional groups to create next-generation materials with superior properties. energetic-materials.org.cnenergetic-materials.org.cn

Table 2: Influence of Structural Features on Energetic Properties

| Structural Feature | Effect on Property | Rationale |

| High Nitrogen Content | Increases Heat of Formation & Gas Volume | Formation of highly stable N2 gas is energetically favorable. nih.gov |

| Nitro (–NO2) Groups | Increases Density, Oxygen Balance, & Detonation Performance | Adds mass and oxygen efficiently; strong electron-withdrawing nature. researchgate.netresearchgate.net |

| Planar Molecular Structure | Increases Density & Stability | Allows for efficient π-π stacking and closer packing in the crystal. researchgate.net |

| Hydrogen Bonding | Increases Density & Thermal Stability | Strong intermolecular forces lead to a more compact and stable crystal lattice. researchgate.net |

| Fused/Linked Rings | Increases Density & Thermal Stability | Creates larger, more rigid, and often planar conjugated systems. rsc.org |

Crystal Engineering Strategies for Modulating Energetic Behavior

Crystal engineering offers a powerful methodology for fine-tuning the performance and safety characteristics of energetic materials like the salt formed from 4H-1,2,4-triazole-3,5-diamine (guanazole) and nitric acid. This approach focuses on the rational design and control of crystal structures to manipulate key properties such as density, thermal stability, and sensitivity to external stimuli. For energetic salts, including those based on guanidinium (B1211019) and triazole derivatives, strategies revolve around modifying intermolecular interactions, particularly hydrogen bonding networks, and the selection of constituent ions.

A primary strategy involves the formation of energetic co-crystals or double salts. By combining different cations and anions in a single crystal lattice, it is possible to create materials with tailored properties. For instance, research on the energetic double salt nitroguanidinium nitrate–guanidinium nitrate demonstrates a structure composed of alternating layers of the different cations. researchgate.net These layers are interconnected by extensive N—H...O hydrogen bonds with the nitrate anions, forming a robust three-dimensional framework that influences the material's stability. researchgate.net Such layered structures and strong hydrogen bonding are critical in enhancing density and thermal stability.

Another key strategy is the modification of the molecular structure of the cation or anion through the introduction of specific functional groups. Studies on nitrogen-rich salts show that strategic substitutions can significantly alter energetic performance. nih.gov

Increasing Density: Introducing groups like –NF₂, –CH₂NF₂, or –CF₂NF₂ has been shown to increase the crystal density of tetrazole-based energetic salts. nih.gov Higher density is a crucial attribute for explosives, as it is directly related to higher detonation velocity and pressure.

Enhancing Heat of Formation (HOF): The incorporation of cyano (–CN) or azido (B1232118) (–N₃) groups is an effective way to increase the positive heat of formation of energetic salts. nih.gov A higher HOF releases more energy upon decomposition. The choice of cation is also critical; for example, the triaminoguanidinium cation is more effective than the ammonium (B1175870) cation at increasing the HOF in tetrazole-based salts. nih.gov

Improving Explosive Properties: The addition of nitro (–NO₂) or –NF₂ groups directly enhances the explosive power of the resulting salts. nih.gov

Influence of Functional Groups on Energetic Properties of Salts

| Functional Group | Primary Effect | Example Application/Finding | Reference |

|---|---|---|---|

| –NO₂, –NF₂ | Enhances explosive properties | Substitution with these groups enhances the explosive characteristics of the salts. | nih.gov |

| –CN, –N₃ | Increases Heat of Formation (HOF) | These groups are effective substituents for increasing the HOF of the salts. | nih.gov |

| –NF₂, –CH₂NF₂, –CF₂NF₂ | Increases crystal density | These groups were found to increase the densities of tetrazole-based salts. | nih.gov |

Role in Propellant and Explosive Formulations (General Academic Context)

In the academic pursuit of advanced energetic materials, compounds derived from 4H-1,2,4-triazole-3,5-diamine are investigated for their potential as high-performance, low-sensitivity ingredients in propellant and explosive formulations. dntb.gov.ua The high nitrogen content of the triazole ring contributes to a high positive heat of formation and the generation of a large volume of gaseous products upon combustion, both of which are desirable characteristics for propellants. researchgate.net

Derivatives of 1,2,4-triazole are studied as potential replacements for conventional energetic materials like RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylene-tetranitramine). rsc.org Research focuses on synthesizing novel molecules that offer improved performance metrics, such as higher detonation velocity (VDET), greater specific impulse (Isp), and enhanced thermal stability, while maintaining or reducing sensitivity to impact and friction. researchgate.netresearchgate.net

For example, theoretical performance calculations using software like EXPLO5 are common in academic literature to evaluate new compounds. nih.govrsc.org A study on bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone reported a calculated density of 1.95 g/cm³ and a theoretical specific impulse of 219 seconds, which is superior to that of ammonium perchlorate (B79767) (AP), a widely used oxidizer in solid rocket propellants. nih.gov Similarly, energetic salts based on nitroimino-substituted triazoles have been shown to possess high ballistic properties, with calculated specific impulse values ranging from 205 to 295 seconds and high detonation velocities (7472 to 8936 m/s). researchgate.net

Comparative Energetic Performance of Triazole Derivatives

| Compound | Density (ρ) (g/cm³) | Detonation Velocity (VDET) (m/s) | Specific Impulse (Isp) (s) | Reference |

|---|---|---|---|---|

| Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone | 1.95 | 8252 | 219 | nih.gov |

| Ammonium Perchlorate (AP) (for comparison) | 1.95 | 6368 | 157 | nih.gov |

| Ammonium Dinitramide (ADN) (for comparison) | 1.81 | 7860 | 202 | nih.gov |

| Nitroimino-Triazole Salts (Range) | 1.66 - 1.98 | 7472 - 8936 | 205 - 295 | researchgate.net |

| 2'-methyl-3-nitro-2'H-[1,3'-bi(1,2,4-triazole)]-5,5'-diamine | 1.83 | 7520 | Not Reported | researchgate.net |

Future Research Directions and Unexplored Avenues for 4h 1,2,4 Triazole 3,5 Diamine; Nitric Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of guanazole (B75391) and its salts often involves methods that may not align with modern principles of green chemistry. Future research is poised to develop more sustainable and efficient synthetic routes.

A primary focus will be on the adoption of environmentally benign reaction conditions. Research into the synthesis of related 1,2,4-triazole (B32235) structures has demonstrated the viability of using water as a reaction medium, which significantly reduces the environmental impact of organic solvents. organic-chemistry.org Similarly, the use of recyclable reaction media, such as polyethylene (B3416737) glycol, presents an economical and sustainable alternative. organic-chemistry.org

The exploration of novel catalytic systems is another promising direction. Catalysts like ceric ammonium (B1175870) nitrate (B79036) and iodine have been shown to facilitate oxidative cyclization reactions in the synthesis of other triazoles, offering potentially more efficient and selective pathways. organic-chemistry.orgnih.gov Future work could adapt these catalytic methods for the synthesis of guanazole nitrate, aiming for higher yields and milder reaction conditions. One-pot synthesis methods, which reduce the number of intermediate purification steps, could also be developed, further enhancing efficiency and reducing waste. organic-chemistry.org The goal is to create scalable protocols with excellent functional group tolerance, making the synthesis more robust and commercially viable. organic-chemistry.org

Table 1: Potential Sustainable Synthetic Strategies for Guanazole Nitrate and its Precursors

| Strategy | Description | Potential Advantages |

| Green Solvents | Utilizing water or recyclable media like polyethylene glycol instead of traditional organic solvents. | Reduced environmental impact, lower cost, increased safety. organic-chemistry.org |

| Novel Catalysis | Employing catalysts such as iodine or ceric ammonium nitrate to facilitate key reaction steps. | Higher efficiency, improved selectivity, milder reaction conditions. organic-chemistry.orgnih.gov |

| One-Pot Reactions | Combining multiple synthetic steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, lower operational complexity. organic-chemistry.org |

| Microwave-Induced Synthesis | Using microwave irradiation to accelerate reaction rates and improve yields. | Faster reaction times, potential for improved product purity. organic-chemistry.orgnih.gov |

Development of Advanced In-Situ Characterization Techniques

Understanding the behavior of guanazole nitrate under operational conditions, such as during crystallization, thermal decomposition, or under pressure, is crucial for predicting its performance and stability. Advanced in-situ characterization techniques offer the ability to probe these dynamic processes in real-time. numberanalytics.com

Future research should focus on applying and adapting a suite of these techniques to study guanazole nitrate. numberanalytics.com For instance, operando X-ray absorption spectroscopy (XAS) can provide insights into the local atomic structure and electronic properties during chemical reactions. numberanalytics.com In-situ transmission electron microscopy (TEM) can visualize microstructural changes at the nanoscale, while in-situ X-ray diffraction (XRD) can track the evolution of crystalline phases under varying temperatures or pressures. numberanalytics.comnumberanalytics.com These methods allow for a direct correlation between structural changes and material properties. 4tu.nl

The integration of multiple in-situ techniques will be particularly powerful, providing a more comprehensive picture of the material's behavior. numberanalytics.com For example, combining spectroscopic and microscopic methods can link changes in chemical bonding with morphological transformations during decomposition.

Table 2: Advanced In-Situ Characterization Techniques for Guanazole Nitrate Research

| Technique | Information Provided | Research Application for Guanazole Nitrate |

| Operando X-ray Absorption Spectroscopy (XAS) | Local atomic structure, oxidation state, coordination geometry. numberanalytics.com | Studying the mechanism of synthesis and decomposition by tracking changes in the electronic environment of constituent atoms. |

| In-Situ Transmission Electron Microscopy (TEM) | Microstructure, morphology, and dynamics at the nanoscale. numberanalytics.comnumberanalytics.com | Visualizing crystal growth, phase transitions, and the formation of defects under thermal or mechanical stress. |

| In-Situ X-ray Diffraction (XRD) | Crystal structure, phase transitions, lattice parameters. numberanalytics.com | Monitoring structural evolution during crystallization from solution or upon heating to determine thermal stability and phase behavior. |

| Ambient-Pressure X-ray Photoelectron Spectroscopy (APXPS) | Surface chemistry and elemental composition under realistic pressures. numberanalytics.com | Investigating surface reactions and degradation mechanisms in different atmospheric conditions. |

| Operando Nuclear Magnetic Resonance (NMR) | Molecular structure and dynamics in solid and solution states. 4tu.nl | Probing the solution-state behavior, ion-pairing, and the initial stages of crystallization. |

Multiscale Modeling and Simulation of Solution and Solid-State Behavior

Computational modeling and simulation are indispensable tools for understanding the properties of energetic materials at the molecular level and predicting their bulk behavior. For guanazole nitrate, multiscale modeling can bridge the gap between molecular interactions and macroscopic properties like sensitivity and detonation performance.

Future research will likely involve the use of sophisticated computational methods to predict key properties. Density Functional Theory (DFT) can be used to optimize molecular geometries and calculate electronic properties of the guanazole cation and nitrate anion. mdpi.com These calculations are fundamental for determining solid-state properties. The solid-phase enthalpy of formation, a critical parameter for energetic performance, can be calculated using a Born-Haber energy cycle, which combines gas-phase heats of formation with the calculated lattice energy. researchgate.net

Simulations can also provide detailed insights into the behavior of guanazole nitrate in solution, which is crucial for controlling crystallization processes. Molecular dynamics (MD) simulations can model the solvation structure, ion-pairing dynamics, and the nucleation and growth of crystals. Furthermore, advanced simulation techniques can model the response of the solid material to external stimuli, such as mechanical impact or thermal shock, helping to rationalize its sensitivity and decomposition pathways. tandfonline.com

Table 3: Computational Methods for Guanazole Nitrate Research